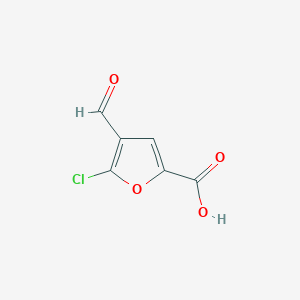

5-Chloro-4-formylfuran-2-carboxylic acid

Description

Properties

IUPAC Name |

5-chloro-4-formylfuran-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClO4/c7-5-3(2-8)1-4(11-5)6(9)10/h1-2H,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBCXRGWNJJRDLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=C1C=O)Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.54 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 5 Chloro 4 Formylfuran 2 Carboxylic Acid

Retrosynthetic Analysis and Strategic Disconnections for the Target Compound

A retrosynthetic analysis of 5-Chloro-4-formylfuran-2-carboxylic acid suggests several plausible disconnection points. The formyl and chloro substituents on the furan (B31954) ring can be disconnected to reveal simpler precursors. The primary disconnections involve the C-C bond of the formyl group and the C-Cl bond.

Primary Disconnections:

Formyl Group Disconnection: The formyl group at the C-4 position can be retrosynthetically disconnected via a formylation reaction, leading to the precursor 5-chlorofuran-2-carboxylic acid . This is a logical step as methods for the formylation of aromatic and heterocyclic systems are well-established.

Chloro Group Disconnection: Alternatively, the chloro group at the C-5 position can be disconnected, suggesting a halogenation of a 4-formylfuran-2-carboxylic acid precursor. The regioselectivity of such a halogenation would be a critical consideration.

Carboxylic Acid Disconnection: The carboxylic acid moiety could be envisioned as arising from the oxidation of a corresponding aldehyde or hydroxymethyl group, or through the carboxylation of a metallated furan intermediate.

Considering the directing effects of the substituents on the furan ring, the carboxylic acid group is a deactivating group and a meta-director in electrophilic aromatic substitution. However, in furan chemistry, the heteroatom's influence often dominates, favoring substitution at the α-positions (C2 and C5). pearson.comquora.com The interplay of these electronic effects makes the synthesis of the target compound a challenging and interesting synthetic problem. A plausible retrosynthetic pathway is outlined below, starting from the more readily accessible 2-furoic acid.

Proposed Retrosynthetic Pathway:

This analysis suggests that a forward synthesis could commence with the chlorination of a suitable furan-2-carboxylic acid derivative, followed by a regioselective formylation at the C-4 position.

De Novo Synthesis Approaches to this compound

Based on the retrosynthetic analysis, a de novo synthesis would likely involve a stepwise introduction of the required functional groups onto a furan scaffold.

The introduction of a chlorine atom at the C-5 position of a furan-2-carboxylic acid derivative is a key step. The carboxylic acid group is deactivating, which can make electrophilic substitution challenging. However, the oxygen atom of the furan ring is strongly activating and directs electrophiles to the C-5 position. pearson.com

Commercially available 5-chlorofuran-2-carboxylic acid (CAS 618-30-4) provides a direct starting material for subsequent formylation. chemicalbook.combiosynth.comchemscene.com Should a de novo synthesis from 2-furoic acid be necessary, direct chlorination presents a viable, albeit potentially challenging, route.

Hypothetical Chlorination of 2-Furoic Acid:

| Reagent/Catalyst | Solvent | Temperature | Expected Outcome |

| Cl₂ | Acetic Acid | Room Temp. | Mixture of chlorinated products, with 5-chloro-2-furoic acid as a major product. |

| SO₂Cl₂ | Dichloromethane (B109758) | 0 °C to RT | Potentially higher selectivity for monochlorination. |

| N-Chlorosuccinimide (NCS) | Acetonitrile | Reflux | Milder conditions, may improve selectivity. |

This is a hypothetical data table based on general knowledge of halogenation reactions.

The primary challenge in the direct chlorination of 2-furoic acid would be to control the reaction to achieve mono-chlorination at the desired C-5 position, avoiding over-chlorination or side reactions.

With 5-chlorofuran-2-carboxylic acid as the substrate, the next critical step is the introduction of a formyl group at the C-4 position. This is a significant challenge due to the electronic and steric environment of the furan ring. The C-5 position is blocked by the chloro group, and the C-2 position by the carboxylic acid. The remaining C-3 and C-4 positions are available for substitution. The chloro group is an ortho, para-director, and the carboxylic acid is a meta-director. In this case, the C-4 position is meta to the carboxylic acid and ortho to the chloro group.

Vilsmeier-Haack Formylation:

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heterocyclic compounds. organic-chemistry.orgcambridge.orgchemistrysteps.comijpcbs.com The Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted formamide (B127407) like N,N-dimethylformamide (DMF), is a relatively mild electrophile.

Proposed Vilsmeier-Haack Reaction:

| Substrate | Reagents | Solvent | Temperature | Expected Product |

| 5-Chlorofuran-2-carboxylic acid | POCl₃, DMF | 1,2-Dichloroethane (B1671644) | 60-80 °C | This compound |

This is a hypothetical data table. Reaction conditions would require optimization.

The success of this reaction would depend on the ability of the furan ring, deactivated by both the chloro and carboxyl groups, to undergo electrophilic substitution.

Ortho-Lithiation and Formylation:

An alternative strategy involves directed ortho-metalation. By treating 5-chlorofuran-2-carboxylic acid with a strong base like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), it might be possible to achieve deprotonation at the C-3 position, directed by the carboxylic acid. uoc.griust.ac.ir However, achieving regioselective deprotonation at C-4 would be challenging. A subsequent quench with a formylating agent like DMF would introduce the aldehyde.

An alternative synthetic sequence could involve introducing the carboxylic acid group at a later stage. For instance, one could start with a precursor like 5-chloro-2-furaldehyde. Formylation of this compound at the C-4 position, if successful, would yield 5-chloro-2,4-diformylfuran. Selective oxidation of the aldehyde at the C-2 position to a carboxylic acid would then be required.

Another approach is the carboxylation of a suitable precursor. For example, if 5-chloro-4-formylfuran could be synthesized, a subsequent carboxylation at the C-2 position via lithiation followed by reaction with carbon dioxide could be envisioned. The synthesis of furan-2,5-dicarboxylic acid from 2-furoic acid via carboxylation has been reported and could serve as a precedent for this approach. rsc.orgstanford.edu

Green Chemistry Principles in the Synthesis of this compound

Applying green chemistry principles to the proposed synthesis of this compound would be crucial for developing a sustainable process.

Use of Less Hazardous Chemicals: Traditional chlorinating agents like chlorine gas are hazardous. Alternative, greener halogenating agents such as N-chlorosuccinimide or systems using hydrogen peroxide and a halide salt could be explored. cdnsciencepub.comresearchgate.netresearchgate.net

Safer Solvents: The use of chlorinated solvents like dichloromethane and 1,2-dichloroethane should be minimized or replaced with more environmentally benign alternatives where possible.

Catalysis: The development of catalytic methods for both the chlorination and formylation steps would significantly improve the green credentials of the synthesis.

Potential Green Improvements to Proposed Synthesis:

| Step | Traditional Method | Greener Alternative |

| Chlorination | Cl₂ in CH₃COOH | NCS in a benign solvent; H₂O₂/HCl system |

| Formylation | Vilsmeier-Haack (stoichiometric POCl₃) | Catalytic formylation using a solid acid catalyst and a benign formylating agent. |

This table presents potential green chemistry improvements to the hypothetical synthesis.

Catalytic Systems for the Efficient Preparation of this compound

The development of catalytic systems would be paramount for an efficient and sustainable synthesis of the target compound.

Catalytic Halogenation: While direct catalytic chlorination of furan-2-carboxylic acid is not well-documented, research into the catalytic halogenation of other heterocycles suggests that Lewis acids or solid acid catalysts could potentially be employed to enhance the reactivity and selectivity of the reaction.

Catalytic Formylation: Catalytic alternatives to the Vilsmeier-Haack reaction are an active area of research. For furan derivatives, various catalytic systems have been explored. mdpi.com For the proposed synthesis, a solid acid catalyst or a homogeneous catalyst could potentially be used to facilitate the formylation of 5-chlorofuran-2-carboxylic acid. The challenge would be to find a catalyst that is active enough to overcome the deactivating effects of the substituents.

Potential Catalytic Approaches:

| Reaction | Catalyst Type | Potential Advantages |

| Chlorination | Zeolites, Metal Oxides | Recyclability, improved selectivity. |

| Formylation | Solid acid catalysts (e.g., supported heteropoly acids) | Ease of separation, potential for continuous flow processes. |

| Formylation | Homogeneous transition metal catalysts | High activity and selectivity under mild conditions. |

This table outlines potential catalytic systems for the hypothetical synthesis.

Further research and development would be necessary to identify and optimize suitable catalytic systems for the efficient and selective synthesis of this compound.

Flow Chemistry and Automated Synthesis Protocols for this compound

The synthesis of a multifunctional molecule like this compound involves distinct chemical steps, including chlorination and formylation of a furan ring. These reactions, particularly when performed on an industrial scale, can present challenges related to safety, reproducibility, and scalability. Continuous flow chemistry and automated synthesis platforms offer robust solutions to these challenges by providing precise control over reaction parameters, enhancing safety, and enabling seamless multi-step operations.

Conceptual Flow Synthesis Approach

A plausible synthetic route amenable to a continuous flow process could involve the sequential functionalization of a suitable furan precursor, such as furan-2-carboxylic acid. The key transformations—chlorination and formylation—can be adapted to microreactor or flow reactor setups.

Flow-Based Vilsmeier-Haack Formylation:

The introduction of the formyl group at the 4-position of the furan ring could be achieved via a Vilsmeier-Haack reaction. This reaction involves a highly reactive and often thermally unstable chloroiminium ion (the Vilsmeier reagent), typically generated from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). acs.orgru.nl Performing this reaction in a continuous flow system offers significant advantages over traditional batch processing. researchgate.net

The key benefits include:

Enhanced Safety: The Vilsmeier reagent can be generated in situ and consumed immediately in the next reaction step, preventing the accumulation of large quantities of this hazardous intermediate. lookchem.comresearchgate.net The excellent heat exchange capacity of microreactors effectively mitigates the risks associated with the exothermic nature of the reagent's formation and subsequent reaction. ru.nl

Precise Control: Flow reactors allow for exact control over stoichiometry, residence time, and temperature, leading to higher selectivity and reduced formation of byproducts. acs.org

Rapid Optimization: Automated flow platforms can perform numerous experiments with varying parameters in a short period, facilitating the rapid optimization of reaction conditions. researchgate.net

A hypothetical flow setup would involve two streams: one containing the furan substrate and the other containing the pre-formed or forming Vilsmeier reagent. These streams would converge in a T-mixer before entering a heated reactor coil where the formylation occurs. The reaction would then be quenched in-line by introducing a basic solution. ru.nl

Illustrative Data for Flow Vilsmeier-Haack Formylation of an Arene Substrate

The following interactive table, based on findings for the formylation of electron-rich arenes in continuous flow, illustrates how reaction parameters can be optimized. ru.nl

| Entry | Substrate | Temperature (°C) | Residence Time (s) | Conversion (%) |

| 1 | N-Phenylpyrrole | 40 | 60 | 85 |

| 2 | N-Phenylpyrrole | 40 | 120 | 95 |

| 3 | N-Phenylpyrrole | 60 | 60 | >99 |

| 4 | Indole | 25 | 180 | 92 |

| 5 | Indole | 40 | 180 | >99 |

Automated Chlorination Protocols:

The chlorination of the furan ring at the 5-position is another critical step. Direct chlorination of furan compounds can be aggressive and lead to polymerization or the formation of multiple chlorinated species. google.com A continuous flow setup allows for the controlled introduction of a chlorinating agent (e.g., chlorine gas or N-chlorosuccinimide) to a stream of the furan substrate. The high surface-area-to-volume ratio of flow reactors ensures efficient mixing and heat dissipation, preventing runaway reactions and improving selectivity.

Automated systems can precisely control the dosing of the chlorinating agent based on real-time monitoring, for instance, through in-line spectroscopic methods (e.g., IR analysis). acs.org This ensures that the desired monochlorinated product is favored.

Integrated and Automated Synthesis Platforms

The true potential of these methodologies lies in integrating the individual flow modules into a fully automated, multi-step synthesis platform. mit.edu An automated system for producing this compound could be envisioned as follows:

Reagent Delivery: Syringe or HPLC pumps deliver precise volumes of starting materials (e.g., furan-2-carboxylic acid), chlorinating agents, and Vilsmeier reagents from stock solutions.

Sequential Reaction Modules: The output from the first reactor (e.g., chlorination) would be fed directly into the second reactor module (e.g., formylation) without the need for manual isolation of the intermediate. In-line purification or solvent-swapping modules could be incorporated between steps if necessary.

Process Analytical Technology (PAT): In-line sensors (FT-IR, UV-Vis, mass spectrometry) would monitor the reaction progress in real-time, allowing for automated feedback and control to maintain optimal conditions and ensure product quality.

Automated Workup and Purification: The final product stream could be directed through an automated liquid-liquid extraction module to quench the reaction and remove impurities, followed by a packed-bed scavenger resin column or a continuous crystallization unit for final purification.

Chemical Transformations and Derivatization of 5 Chloro 4 Formylfuran 2 Carboxylic Acid

Reactions at the Furan (B31954) Ring System

The reactivity of the furan ring is influenced by its substituents. In the case of 5-Chloro-4-formylfuran-2-carboxylic acid, the presence of an electron-withdrawing formyl group, a carboxylic acid group, and a halogen atom is expected to significantly modulate the electron density and, therefore, the reactivity of the heterocyclic core. However, specific studies on this compound are not present in the available literature.

Electrophilic and Nucleophilic Aromatic Substitution Studies

No dedicated studies on the electrophilic or nucleophilic aromatic substitution reactions of this compound have been found. The furan ring is generally susceptible to electrophilic attack, but the deactivating nature of the formyl and carboxylic acid groups would likely make such reactions challenging and direct them to specific positions, while the chloro substituent could potentially act as a leaving group in nucleophilic aromatic substitution reactions under specific conditions. Without experimental data, any discussion of regioselectivity or reaction feasibility remains speculative.

Cycloaddition Reactions Involving the Furan Core

Furans are known to participate as dienes in Diels-Alder [4+2] cycloaddition reactions. acs.org However, a search of the scientific literature yielded no specific examples or theoretical studies of this compound being used as a substrate in cycloaddition reactions. The electron-withdrawing substituents on the furan ring would be expected to influence its dienophilic character, but no research is available to confirm this.

Ring-Opening and Rearrangement Pathways

The furan ring can undergo ring-opening or rearrangement under various conditions, such as oxidation or acid catalysis, to yield valuable synthetic intermediates like 1,4-dicarbonyl compounds. acs.orgnih.gov There are no published reports detailing the investigation of such pathways for this compound. The stability of its substituted ring and the conditions required for potential transformations have not been documented.

Transformations of the Formyl Group

The aldehyde (formyl) functionality is a versatile handle for a wide array of chemical transformations.

Reduction and Oxidation Reactions to Corresponding Alcohols and Carboxylic Acids

While the oxidation of a formyl group on a furan ring to a carboxylic acid is a known transformation for related compounds, no specific studies have been published for the oxidation of this compound to the corresponding dicarboxylic acid. tue.nl Similarly, no research is available on the selective reduction of the formyl group to a hydroxymethyl group in the presence of the carboxylic acid and chloro-substituents on this specific molecule.

Condensation Reactions for Novel Heterocycle Formation

Aldehydes are common precursors for condensation reactions (e.g., with amines, active methylene compounds) to form new C-C or C-N bonds, often leading to the synthesis of novel heterocyclic systems. researchgate.net A review of the literature indicates that no studies have been published describing the use of the formyl group in this compound for such condensation reactions to create new derivatives or complex heterocyclic structures.

Wittig, Horner–Wadsworth–Emmons, and Related Olefination Reactions

The formyl group at the C-4 position of this compound is a key site for carbon-carbon bond formation through olefination reactions. The Wittig and Horner-Wadsworth-Emmons (HWE) reactions are powerful methods to convert aldehydes into alkenes. organic-chemistry.orgmasterorganicchemistry.comwikipedia.org

The Wittig reaction involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent). organic-chemistry.orgwikipedia.org The stereochemical outcome of the Wittig reaction is dependent on the nature of the ylide. Unstabilized ylides typically lead to (Z)-alkenes, while stabilized ylides favor the formation of (E)-alkenes. organic-chemistry.org Given the electronic properties of the substituted furan ring, the choice of ylide would be crucial in controlling the geometry of the resulting alkene.

The Horner–Wadsworth–Emmons (HWE) reaction , a modification of the Wittig reaction, utilizes phosphonate carbanions, which are generally more nucleophilic than the corresponding phosphorus ylides. wikipedia.orgalfa-chemistry.com This reaction typically shows a high stereoselectivity for the formation of (E)-alkenes. wikipedia.orgalfa-chemistry.comnrochemistry.com The HWE reaction is often preferred due to the easier removal of the phosphate byproduct. wikipedia.orgalfa-chemistry.com

For this compound, these olefination reactions would likely be carried out on an ester derivative of the carboxylic acid to avoid side reactions with the acidic proton. The general scheme for these reactions is presented below:

Table 1: Overview of Olefination Reactions

| Reaction | Reagent | Product Type | Key Features |

| Wittig Reaction | Phosphorus Ylide (Ph₃P=CHR) | Alkene | Stereoselectivity depends on ylide stability. organic-chemistry.org |

| Horner–Wadsworth–Emmons | Phosphonate Carbanion ((RO)₂P(O)CHR⁻) | (E)-Alkene | Generally high (E)-selectivity; water-soluble byproduct. wikipedia.orgalfa-chemistry.comnrochemistry.com |

Modifications of the Carboxylic Acid Functionality

The carboxylic acid group at the C-2 position is amenable to a range of transformations, allowing for the synthesis of various derivatives.

Esterification of this compound can be achieved through standard methods such as the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. This reaction is typically performed using an excess of the alcohol to drive the equilibrium towards the ester product.

Amidation to form furan-2-carboxamides can be accomplished by first converting the carboxylic acid to a more reactive derivative, such as an acid chloride, followed by reaction with an amine. nih.gov Direct coupling of the carboxylic acid with an amine using coupling agents is also a common strategy.

Dehydration to acid anhydrides can be achieved by treating the carboxylic acid with a dehydrating agent, such as phosphorus pentoxide (P₂O₅), or by heating two equivalents of the carboxylic acid.

The decarboxylation of heteroaromatic carboxylic acids can be challenging. organic-chemistry.org For furan-2-carboxylic acids, decarboxylation can be facilitated by an ipso-substitution pathway under acidic conditions. youtube.com The presence of the electron-withdrawing chloro and formyl groups on the furan ring might influence the ease of decarboxylation. The reaction would result in the formation of 2-chloro-3-formylfuran.

The carboxylic acid can be readily converted to the corresponding acid chloride by treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. This transformation is a common step to activate the carboxylic acid for subsequent reactions, such as esterification and amidation.

Reactivity of the Chloro Substituent

The chloro group at the C-5 position of the furan ring is susceptible to nucleophilic displacement, providing a handle for further functionalization of the molecule.

Nucleophilic aromatic substitution on five-membered heterocycles is an important class of reactions. The reactivity of the chloro substituent in this compound towards nucleophiles is enhanced by the electron-withdrawing nature of the formyl and carboxylic acid groups. A variety of nucleophiles, including amines, alkoxides, and thiolates, can potentially displace the chloride ion. The reaction conditions for such displacements would depend on the nucleophilicity of the incoming group and the stability of the furan ring to the reaction conditions.

Table 2: Summary of Functional Group Transformations

| Functional Group | Transformation | Reagents/Conditions | Product |

| Carboxylic Acid | Esterification | Alcohol, Acid Catalyst | Ester |

| Carboxylic Acid | Amidation | 1. SOCl₂ 2. Amine | Amide |

| Carboxylic Acid | Decarboxylation | Heat, Acid | 2-Chloro-3-formylfuran |

| Carboxylic Acid | Acid Halide Formation | SOCl₂ or (COCl)₂ | Acid Chloride |

| Chloro Substituent | Nucleophilic Displacement | Nucleophile (e.g., RNH₂, RO⁻, RS⁻) | 5-Substituted Furan |

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck) with Diverse Coupling Partners

Information regarding the participation of this compound in palladium-catalyzed cross-coupling reactions such as the Suzuki, Sonogashira, or Heck reactions is not available in the reviewed literature. These reactions are powerful tools for the formation of carbon-carbon bonds, typically involving the coupling of an organohalide with an organometallic reagent. While furan-containing compounds are often utilized in such transformations, specific studies detailing the reactivity of the C-Cl bond in this compound under these conditions have not been reported.

Multi-component Reactions Incorporating this compound as a Building Block

There is no available research documenting the use of this compound as a building block in multi-component reactions (MCRs). MCRs are one-pot processes where three or more reactants combine to form a complex product, incorporating portions of all starting materials. The bifunctional nature of this compound, with its aldehyde and carboxylic acid groups, could theoretically allow it to participate in various MCRs.

However, without published studies, it is not possible to provide details on specific reaction types (e.g., Ugi, Passerini, Biginelli), the scope of other reactants, or the structure of the resulting products. The development of MCRs involving this specific furan derivative remains an unexplored area of synthetic chemistry.

Computational and Theoretical Investigations of 5 Chloro 4 Formylfuran 2 Carboxylic Acid

Quantum Mechanical Studies and Electronic Structure Analysis

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule. fu-berlin.de

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.gov It is particularly effective for calculating the ground-state properties of organic molecules by focusing on the electron density rather than the complex many-electron wavefunction. rsc.orgfas.org For 5-Chloro-4-formylfuran-2-carboxylic acid, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to optimize the molecular geometry. This process determines the most stable three-dimensional arrangement of atoms by finding the minimum energy conformation.

From this optimized structure, key geometric parameters like bond lengths, bond angles, and dihedral angles can be precisely calculated. These parameters provide a detailed picture of the molecule's architecture, revealing the planarity of the furan (B31954) ring and the spatial orientation of its chloro, formyl, and carboxylic acid substituents.

Illustrative Data: The following table presents hypothetical optimized geometrical parameters for this compound, as would be obtained from a DFT calculation. This data is for demonstrative purposes only.

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C2-C3 | 1.39 Å |

| C4-C5 | 1.42 Å | |

| C5-Cl | 1.74 Å | |

| C4-C(formyl) | 1.45 Å | |

| C2-C(carboxyl) | 1.48 Å | |

| Bond Angle | O1-C2-C3 | 109.5° |

| C3-C4-C5 | 108.0° | |

| C4-C5-Cl | 128.5° | |

| Dihedral Angle | C3-C4-C(formyl)-O | 180.0° |

| C3-C2-C(carboxyl)-O | 0.0° |

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity analysis. wikipedia.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can accept electrons. pku.edu.cn The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. stackexchange.comresearchgate.net

A small HOMO-LUMO gap suggests that a molecule can be easily excited, indicating high chemical reactivity. irjweb.com For this compound, the analysis would map the electron density distribution of these orbitals. It is anticipated that the HOMO would be localized over the electron-rich furan ring, while the LUMO would be concentrated on the electron-withdrawing formyl and carboxylic acid groups. This distribution helps predict how the molecule will interact with other reagents. wuxiapptec.com Global reactivity descriptors, such as chemical hardness, softness, and electronegativity, can also be derived from HOMO and LUMO energies to quantify the molecule's reactivity. researchgate.net

Illustrative Data: The table below contains hypothetical quantum chemical parameters for this compound derived from a HOMO-LUMO analysis. This data is for illustrative purposes.

| Parameter | Value (eV) |

| HOMO Energy | -7.25 |

| LUMO Energy | -2.50 |

| HOMO-LUMO Gap (ΔE) | 4.75 |

| Ionization Potential (I) | 7.25 |

| Electron Affinity (A) | 2.50 |

| Global Hardness (η) | 2.375 |

| Global Softness (S) | 0.421 |

| Electronegativity (χ) | 4.875 |

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule. libretexts.org It projects the electrostatic potential onto the electron density surface, using a color scale to indicate different charge regions. Typically, red areas signify regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue areas represent electron-deficient regions (positive potential), prone to nucleophilic attack. numberanalytics.comdeeporigin.com

For this compound, an MEP map would likely show negative potential (red) around the oxygen atoms of the formyl and carboxylic acid groups, as well as the chlorine atom, due to their high electronegativity. Conversely, positive potential (blue) would be expected around the hydrogen atom of the carboxylic acid and potentially the formyl hydrogen. Such a map provides a clear, intuitive guide to the molecule's reactive sites. libretexts.org

Molecular Dynamics Simulations for Conformational Landscapes

While quantum mechanics is excellent for static, single-molecule properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. bioinformaticsreview.com MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing insights into conformational changes and intermolecular interactions. researchgate.net

For a relatively flexible molecule like this compound, particularly concerning the rotation around the C-C bonds connecting the substituents to the furan ring, MD simulations can explore its conformational landscape. oup.com By simulating the molecule in different environments (e.g., in a vacuum or solvated in water), researchers can identify the most stable conformers and the energy barriers between them. This information is crucial for understanding how the molecule's shape influences its reactivity and interactions with other molecules, such as in a biological system or a chemical reaction. acs.org

Prediction of Spectroscopic Parameters via Computational Methods

Computational chemistry is a powerful tool for predicting the spectroscopic properties of molecules, which can then be used to interpret and verify experimental data. numberanalytics.com DFT calculations can accurately predict vibrational frequencies corresponding to infrared (IR) spectra and chemical shifts for nuclear magnetic resonance (NMR) spectra. numberanalytics.comnih.gov

By calculating the harmonic vibrational frequencies of this compound, a theoretical IR spectrum can be generated. This would show characteristic peaks for the C=O stretching of the aldehyde and carboxylic acid, the O-H stretch of the carboxylic acid, C-Cl stretching, and the various vibrations of the furan ring. Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. These predicted spectra serve as a valuable reference for identifying the compound in a laboratory setting and for assigning specific signals to individual atoms within the molecule.

Reaction Mechanism Elucidation through Transition State Calculations

Understanding the pathway of a chemical reaction is crucial for controlling its outcome. Computational methods, particularly transition state (TS) calculations, allow for the detailed investigation of reaction mechanisms. e3s-conferences.org A transition state is a high-energy, transient configuration of atoms that exists between reactants and products. libretexts.org

For reactions involving this compound, such as nucleophilic substitution at the formyl carbon or electrophilic aromatic substitution on the furan ring, DFT can be used to locate the transition state structures. By calculating the energy of the reactants, transition state, and products, an energy profile for the reaction pathway can be constructed. sumitomo-chem.co.jp The height of the energy barrier from the reactants to the transition state (the activation energy) determines the reaction rate. These calculations can help predict the feasibility of a proposed reaction, understand its kinetics, and explain the regioselectivity and stereoselectivity of the products. rsc.org

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Ligand Design (excluding biological outcomes)

Quantitative Structure-Activity Relationship (QSAR) represents a computational modeling approach aimed at establishing a mathematical correlation between the chemical structure of a compound and its physicochemical properties or biological activity. In the context of ligand design, QSAR methodologies are pivotal for predicting the properties of novel molecules, thereby prioritizing synthetic efforts and accelerating the discovery of lead compounds. For derivatives of this compound, QSAR studies can elucidate the key structural features that influence their behavior, guiding the rational design of new entities with desired characteristics. These investigations are typically ligand-based, relying on the principle that structurally similar molecules are likely to exhibit similar activities. rsc.org

The development of a robust QSAR model involves several key stages, beginning with the creation of a dataset of compounds with known properties. Molecular descriptors, which are numerical representations of a molecule's chemical and physical characteristics, are then calculated. These descriptors can be categorized into several classes, including constitutional, topological, geometrical, and quantum-chemical descriptors. digitaloceanspaces.com Statistical methods are subsequently employed to develop a mathematical equation that correlates these descriptors with the observed property.

For furan derivatives, various QSAR techniques have been successfully applied to understand their structure-property relationships. nih.govtandfonline.com These methodologies can be broadly classified into 2D-QSAR and 3D-QSAR. 2D-QSAR methods utilize descriptors that are derived from the 2D representation of the molecule, such as connectivity indices and physicochemical properties like logP. tandfonline.com On the other hand, 3D-QSAR techniques, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), consider the three-dimensional structure of the molecules and their interaction fields. nih.gov

A hypothetical QSAR study on a series of this compound derivatives would begin with the calculation of various molecular descriptors. An illustrative set of descriptors that could be calculated for such a study is presented in the table below.

| Descriptor Type | Descriptor Name | Description |

| Constitutional | Molecular Weight (MW) | The sum of the atomic weights of all atoms in the molecule. |

| Number of Rotatable Bonds (nRotB) | The number of bonds that allow free rotation around them. | |

| Topological | Zagreb Index (M1) | A molecular descriptor based on the degrees of the vertices of the molecular graph. |

| Balaban Index (J) | A distance-based topological index. | |

| Physicochemical | LogP | The logarithm of the partition coefficient between n-octanol and water, indicating lipophilicity. |

| Molar Refractivity (MR) | A measure of the total polarizability of a mole of a substance. | |

| Quantum-Chemical | Highest Occupied Molecular Orbital (HOMO) Energy | The energy of the outermost electron-containing orbital, related to the molecule's ability to donate electrons. |

| Lowest Unoccupied Molecular Orbital (LUMO) Energy | The energy of the lowest energy orbital that is empty of electrons, related to the molecule's ability to accept electrons. | |

| Dipole Moment | A measure of the separation of positive and negative electrical charges within a molecule. |

Once the descriptors are calculated, statistical methods such as Multiple Linear Regression (MLR), Principal Component Analysis (PCA), and Partial Least Squares (PLS) are used to build the QSAR model. digitaloceanspaces.com MLR is a common technique used to model the linear relationship between a dependent variable and one or more independent variables. tandfonline.com The quality of the resulting QSAR model is assessed through various validation metrics, including the coefficient of determination (R²), the cross-validated coefficient of determination (Q²), and the root mean square error (RMSE).

For instance, a hypothetical MLR equation for a series of this compound derivatives might look like:

Property = c0 + c1LogP + c2HOMO_Energy + c3*Dipole_Moment

Where 'Property' is the physicochemical property being modeled, and c0, c1, c2, and c3 are the regression coefficients determined from the statistical analysis. The magnitude and sign of these coefficients would indicate the relative importance and the direction of the relationship of each descriptor with the property. tandfonline.com

The findings from such QSAR studies can provide valuable insights for the design of new ligands. For example, if the model indicates a positive correlation between lipophilicity (LogP) and a desired property, medicinal chemists can focus on synthesizing derivatives with increased lipophilicity. The steric and electrostatic field maps generated in 3D-QSAR studies can further guide the modification of the molecular structure to enhance favorable interactions. tandfonline.com

Below is a hypothetical data table illustrating the kind of data that would be generated in a QSAR study of this compound derivatives.

| Compound ID | R-Group | LogP | HOMO Energy (eV) | Dipole Moment (Debye) | Predicted Property |

| 1 | -H | 2.1 | -7.5 | 3.2 | 5.8 |

| 2 | -CH3 | 2.5 | -7.3 | 3.5 | 6.2 |

| 3 | -OH | 1.8 | -7.8 | 3.0 | 5.5 |

| 4 | -NH2 | 1.5 | -7.9 | 2.8 | 5.3 |

| 5 | -F | 2.2 | -7.6 | 3.4 | 6.0 |

| 6 | -Cl | 2.7 | -7.4 | 3.6 | 6.4 |

| 7 | -Br | 2.9 | -7.2 | 3.7 | 6.6 |

By systematically exploring the chemical space around the this compound scaffold using these computational techniques, researchers can design novel ligands with optimized properties for a wide range of applications, without directly considering their biological effects in this phase of the design process.

Advanced Spectroscopic and Structural Elucidation Methodologies for 5 Chloro 4 Formylfuran 2 Carboxylic Acid

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) would be a critical first step in the characterization of 5-Chloro-4-formylfuran-2-carboxylic acid. This technique would provide the accurate mass of the molecular ion, allowing for the determination of its elemental composition with high confidence.

Expected HRMS Data: The theoretical exact mass of this compound (C₆H₃ClO₄) can be calculated based on the most abundant isotopes of its constituent elements (¹²C, ¹H, ³⁵Cl, ¹⁶O). This calculated mass would be compared to the experimentally determined value from the HRMS analysis. A close match would confirm the molecular formula.

Furthermore, tandem mass spectrometry (MS/MS) experiments would be conducted to induce fragmentation of the molecular ion. The resulting fragmentation pattern would offer valuable insights into the compound's structure. Key expected fragmentation pathways would likely involve the loss of small molecules such as CO, CO₂, and HCl from the parent ion.

A hypothetical data table for the expected HRMS analysis is presented below:

| Ion | Theoretical m/z | Observed m/z | Mass Difference (ppm) | Proposed Formula |

| [M+H]⁺ | 174.9747 | Data not available | Data not available | C₆H₄ClO₄⁺ |

| [M-H]⁻ | 172.9602 | Data not available | Data not available | C₆H₂ClO₄⁻ |

| [M-CO]⁺ | 146.9798 | Data not available | Data not available | C₅H₃ClO₃⁺ |

| [M-CO₂]⁺ | 130.9848 | Data not available | Data not available | C₅H₃ClO₂⁺ |

| [M-HCl]⁺ | 138.0004 | Data not available | Data not available | C₆H₂O₄⁺ |

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy would be indispensable for the complete structural elucidation of this compound, providing detailed information about the carbon and proton environments within the molecule.

¹H NMR: The proton NMR spectrum is expected to show two distinct signals in the aromatic region corresponding to the single proton on the furan (B31954) ring and the aldehyde proton. The carboxylic acid proton would likely appear as a broad singlet at a significantly downfield chemical shift.

¹³C NMR: The carbon NMR spectrum would display six signals corresponding to the six carbon atoms in the molecule. The chemical shifts would be indicative of their electronic environments (carbonyl carbons of the carboxylic acid and aldehyde, furan ring carbons).

2D NMR:

COSY (Correlation Spectroscopy): This experiment would be used to identify proton-proton couplings. However, with only one proton on the furan ring, significant correlations are not expected.

HSQC (Heteronuclear Single Quantum Coherence): This would correlate the furan ring proton to its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique would reveal long-range couplings between protons and carbons (2-3 bonds), which would be crucial for confirming the substitution pattern on the furan ring. For instance, correlations between the furan proton and the carbonyl carbons would be expected.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment would show through-space correlations between protons, which could help in determining the preferred conformation of the molecule.

A table of predicted NMR chemical shifts is provided below:

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Carboxylic Acid (-COOH) | 11-13 (broad s) | 160-170 |

| Aldehyde (-CHO) | 9-10 (s) | 185-195 |

| Furan Ring H | 7-8 (s) | Data not available |

| Furan Ring C-Cl | Data not available | 140-150 |

| Furan Ring C-CHO | Data not available | 130-140 |

| Furan Ring C-COOH | Data not available | 150-160 |

| Furan Ring C-H | Data not available | 110-120 |

In the absence of suitable single crystals for X-ray diffraction, solid-state NMR (ssNMR) could provide valuable information about the molecular structure in the solid phase. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) would be employed to obtain high-resolution spectra of the solid sample. ssNMR can distinguish between different polymorphs (different crystalline forms) of the compound, as the chemical shifts are sensitive to the local environment of the nuclei.

Vibrational Spectroscopy: Infrared (IR) and Raman Techniques

Vibrational spectroscopy would provide information about the functional groups present in this compound.

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid (a very broad band), the C=O stretches of the carboxylic acid and aldehyde, C-O stretching, and C-Cl stretching vibrations.

Raman Spectroscopy: Raman spectroscopy would complement the IR data. The C=C bonds of the furan ring are expected to show strong Raman scattering.

A table of expected vibrational frequencies is presented below:

| Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| O-H (Carboxylic Acid) | 3300-2500 (broad) | Weak |

| C-H (Aldehyde) | 2850-2750 | Moderate |

| C=O (Carboxylic Acid) | 1725-1700 | Moderate |

| C=O (Aldehyde) | 1700-1680 | Strong |

| C=C (Furan Ring) | 1600-1475 | Strong |

| C-O | 1300-1000 | Moderate |

| C-Cl | 800-600 | Strong |

X-ray Crystallography for Single-Crystal and Powder Diffraction Studies

Single-Crystal X-ray Diffraction: This is the gold standard for unambiguous structure determination. If a suitable single crystal of this compound could be grown, this technique would provide precise information on bond lengths, bond angles, and the three-dimensional arrangement of the molecules in the crystal lattice.

Powder X-ray Diffraction (PXRD): In cases where single crystals are not obtainable, PXRD could be used to analyze the crystalline nature of the bulk material. The resulting diffraction pattern serves as a fingerprint for the specific crystalline phase and can be used to identify polymorphs.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Analysis of Derivatives

As this compound itself is achiral, it would not exhibit a signal in chiroptical spectroscopy techniques like Circular Dichroism (CD). However, if this compound were to be used as a precursor to synthesize chiral derivatives, CD spectroscopy would be a powerful tool to investigate the stereochemistry of these new molecules. The sign and intensity of the Cotton effects in the CD spectrum could be used to determine the absolute configuration of the chiral centers in the derivatives. nih.govresearchgate.netresearchgate.netnih.govrug.nl

Mechanistic Investigations of Reactions Involving 5 Chloro 4 Formylfuran 2 Carboxylic Acid

Kinetic Studies and Rate Law Determinations

Kinetic studies are fundamental to understanding reaction mechanisms by quantifying the rate of a reaction and its dependence on the concentration of reactants. The rate law, an experimentally determined equation, expresses this relationship and provides clues about the composition of the rate-determining step.

Hypothetical Rate Law Determination:

Consider a reaction where 5-Chloro-4-formylfuran-2-carboxylic acid (1 ) reacts with a nucleophile (Nu). The rate law would be of the form:

Rate = k[1 ]x[Nu]y

Where:

k is the rate constant

[1 ] and [Nu] are the molar concentrations of the reactants

x and y are the reaction orders

A hypothetical set of experimental data is presented in the interactive table below.

| Experiment | Initial researchgate.net (M) | Initial [Nu] (M) | Initial Rate (M/s) |

|---|---|---|---|

| 1 | 0.10 | 0.10 | 1.5 x 10-4 |

| 2 | 0.20 | 0.10 | 3.0 x 10-4 |

| 3 | 0.10 | 0.20 | 6.0 x 10-4 |

Isotope Labeling Experiments for Reaction Pathway Elucidation

Isotope labeling is a powerful technique used to trace the fate of atoms or functional groups during a chemical reaction. fiveable.me By replacing an atom with one of its heavier, non-radioactive isotopes (e.g., 13C for 12C, 18O for 16O, or 2H for 1H), the position of the labeled atom in the product molecules can be determined using techniques like mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy. researchgate.net This information helps to distinguish between different possible reaction pathways.

In the context of reactions involving this compound, several key positions could be isotopically labeled to elucidate reaction mechanisms:

13C-labeling of the formyl carbon: This would be crucial for studying reactions of the aldehyde group, such as oxidation, reduction, or nucleophilic addition. Tracking the 13C label would confirm whether the formyl group is retained, transformed, or eliminated in the final product.

18O-labeling of the carboxylic acid: This would be useful for investigating esterification or other reactions involving the carboxyl group. The distribution of 18O in the products and any byproducts (like water) can clarify the mechanism of bond formation and cleavage.

37Cl-labeling of the chloro-substituent: In reactions where the chlorine atom is substituted, using a 37Cl label would allow for the definitive tracking of the leaving group and help to understand the substitution mechanism (e.g., SNAr vs. other pathways).

For example, in a decarboxylation reaction, labeling the carboxylic carbon with 13C would allow researchers to follow the fate of this carbon atom, confirming its removal as 13CO2.

In Situ Spectroscopic Monitoring of Reaction Intermediates

Many chemical reactions proceed through transient intermediates that are not easily isolated. In situ spectroscopic techniques allow for the direct observation and characterization of these species as they are formed and consumed during the reaction. spectroscopyonline.com This provides direct evidence for proposed reaction mechanisms.

Several spectroscopic methods could be employed to monitor reactions of this compound:

Fourier-Transform Infrared (FTIR) Spectroscopy: Attenuated Total Reflectance (ATR)-FTIR probes can be immersed directly into a reaction mixture to monitor changes in vibrational frequencies in real-time. researchgate.net For instance, the disappearance of the characteristic C=O stretching frequency of the formyl group (~1680 cm-1) and the appearance of new bands could signal the formation of an intermediate or product.

Nuclear Magnetic Resonance (NMR) Spectroscopy: In situ NMR allows for the continuous monitoring of the concentrations of reactants, intermediates, and products. fu-berlin.de Changes in the chemical shifts and coupling constants of the protons and carbons of the furan (B31954) ring and its substituents would provide detailed structural information about any intermediates formed.

UV-Vis Spectroscopy: If the reactants, intermediates, or products have distinct chromophores, UV-Vis spectroscopy can be used to follow their concentration changes over time. The conjugated system of the furan ring in this compound would likely exhibit a characteristic UV absorption that would shift upon reaction.

The identification of a transient intermediate, even at low concentrations, can provide invaluable support for a proposed reaction pathway and help to rule out alternative mechanisms.

Computational Modeling of Reaction Coordinates and Energy Barriers

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating reaction mechanisms. pku.edu.cn By modeling the potential energy surface of a reaction, it is possible to map out the entire reaction coordinate, from reactants to products, including the structures and energies of all transition states and intermediates. researchgate.net

For reactions involving this compound, DFT calculations could provide insights into:

Transition State Structures: The geometry of the transition state provides a snapshot of the bond-making and bond-breaking processes occurring at the peak of the energy barrier. This information is crucial for understanding the intimate details of the mechanism.

Influence of Substituents: Computational models can be used to predict how the chloro, formyl, and carboxyl groups on the furan ring influence its reactivity. For example, the electron-withdrawing nature of these substituents would likely affect the electron density of the furan ring and its susceptibility to nucleophilic or electrophilic attack. mdpi.com

A hypothetical reaction coordinate diagram for a two-step reaction is shown below, illustrating the concepts of intermediates and transition states.

Hypothetical Reaction Coordinate Diagram

Such computational studies, when benchmarked against experimental data, can provide a detailed and predictive understanding of the reaction mechanism at the molecular level.

Future Directions and Emerging Research Avenues for 5 Chloro 4 Formylfuran 2 Carboxylic Acid Research

Development of Novel Catalytic Systems for Sustainable Transformations

The future of chemical synthesis involving 5-Chloro-4-formylfuran-2-carboxylic acid will likely be shaped by the development of sophisticated and sustainable catalytic systems. Research into the transformation of other furanic compounds, such as 5-hydroxymethylfurfural (B1680220) (HMF) and furfural (B47365), has highlighted the potential of various catalytic processes, including oxidation, reduction, and hydrodeoxygenation. taylorfrancis.com Applying these principles to this compound could unlock a range of value-added chemicals.

Future research will likely focus on:

Designing Heterogeneous Catalysts: Emphasis will be placed on creating robust and efficient solid catalysts, particularly those using non-noble metals, to reduce costs and environmental impact. These systems are crucial for converting the functional groups of the molecule—the carboxylic acid, aldehyde, and chloro-substituent—into new chemical entities.

Photocatalysis and Electrocatalysis: Leveraging light or electrical energy to drive reactions offers a green alternative to traditional thermal methods. These techniques could be employed for selective oxidation or reduction reactions, transforming the aldehyde or carboxylic acid groups under mild conditions.

Biocatalysis: The use of enzymes could provide unparalleled selectivity and efficiency for specific transformations, operating in environmentally benign aqueous systems.

Table 1: Potential Catalytic Transformations for this compound

| Transformation Type | Target Functional Group | Potential Catalyst Type | Potential Product Class |

|---|---|---|---|

| Oxidation | Formyl Group (-CHO) | Noble Metal-Based (e.g., Pt, Au), Photocatalysts | Furan (B31954) Dicarboxylic Acids |

| Reduction / Hydrogenation | Formyl Group (-CHO) | Non-Noble Metals (e.g., Ni, Cu), Enzymes | Hydroxymethyl Furans |

| Reductive Amination | Formyl Group (-CHO) | Metal Catalysts with Amine Source | Furfurylamines |

| Decarbonylation | Formyl Group (-CHO) | Rhodium or Palladium Complexes | Chlorinated Furan Carboxylic Acids |

| Dechlorination | Chloro Group (-Cl) | Palladium-on-Carbon (Pd/C) with H2 | 4-formylfuran-2-carboxylic acid |

Integration into High-Throughput Experimentation and Data Science Platforms

To accelerate the discovery of new reactions and optimize synthetic processes, high-throughput experimentation (HTE) is an indispensable tool. nih.gov The integration of this compound into HTE workflows, managed by sophisticated software platforms, can rapidly expand its known chemistry. chemrxiv.org These platforms allow for the design and execution of hundreds or even thousands of reactions in parallel, using miniaturized wellplates to screen variables like catalysts, reagents, solvents, and temperatures. nih.govchemrxiv.org

A typical HTE workflow involves:

Design: Software is used to design an array of experiments, systematically varying reaction components. chemrxiv.org

Execution: Robotic liquid handlers dose reagents into wellplates with high precision. chemrxiv.org

Analysis: Reaction outcomes are analyzed using rapid techniques like UPLC-MS. chemrxiv.org

Data Visualization: The large datasets are processed to generate heatmaps and other visualizations, allowing chemists to quickly identify successful conditions or trends. chemrxiv.org

This data-rich approach not only speeds up optimization but also generates valuable datasets for training machine learning models. nih.gov

Table 2: Example of a High-Throughput Experiment Design for a Coupling Reaction

| Variable | Conditions Screened (Example) | Rationale |

|---|---|---|

| Catalyst | Palladium, Copper, Nickel, Iron sources | Identify the most active metal for the desired transformation. |

| Ligand | Phosphine-based, N-heterocyclic carbenes | Tune catalyst reactivity, stability, and selectivity. |

| Base | Organic (e.g., DIPEA), Inorganic (e.g., K2CO3) | Optimize reaction kinetics and prevent side reactions. |

| Solvent | Polar aprotic (e.g., DMSO, DMF), Ethereal (e.g., THF, Dioxane) | Investigate the effect of solvent polarity and coordinating ability. |

Exploration of Bio-based Feedstocks and Sustainable Production Routes

A key aspect of sustainable chemistry is the utilization of renewable resources. Furan derivatives are often highlighted as key platform chemicals derivable from lignocellulosic biomass. researchgate.net For instance, 5-hydroxymethylfurfural (HMF) and furfural are produced from the dehydration of C6 and C5 sugars, respectively, which are found in abundance in plant matter. researchgate.net A significant future direction is to explore synthetic pathways to this compound that begin with these bio-based building blocks.

Research could focus on developing processes to convert readily available furanics like HMF or even 5-chloromethylfurfural (B124360) (CMF) into the target compound. researchgate.netmdpi.com CMF, in particular, is a promising starting material due to its production under mild conditions and the high reactivity of its chloromethyl group. researchgate.net Establishing a production route from biomass would significantly enhance the green credentials of any subsequent products derived from this compound.

Table 3: Potential Bio-based Precursors and Production Strategies

| Bio-based Precursor | Source | Potential Conversion Strategy |

|---|---|---|

| 5-Hydroxymethylfurfural (HMF) | Dehydration of C6 sugars (e.g., fructose, glucose) | Multi-step synthesis involving chlorination and selective oxidation. |

| 5-Chloromethylfurfural (CMF) | Dehydration of C6 sugars in the presence of HCl | Functional group interconversion, potentially involving formylation and oxidation. |

| 2,5-Furandicarboxylic acid (FDCA) | Oxidation of HMF | Selective functionalization of the furan ring (formylation, chlorination) and partial reduction. |

Advanced Analytical Techniques for Real-time Reaction Monitoring

Understanding and optimizing chemical reactions requires detailed knowledge of kinetics, mechanisms, and the formation of transient intermediates. Process Analytical Technology (PAT) enables real-time monitoring of reactions, providing continuous data streams that are superior to traditional offline analysis. nih.gov Applying these techniques to reactions involving this compound would facilitate rapid process development and ensure process control. nih.gov

Key PAT tools applicable to this research include:

NMR Spectroscopy: Both benchtop and high-field NMR can provide detailed structural information and quantitative data on the consumption of reactants and formation of products in real-time. uvic.camagritek.com

Mass Spectrometry (MS): Techniques like Pressurized Sample Infusion-Mass Spectrometry (PSI-ESI-MS) can detect and monitor catalytic intermediates, offering deep mechanistic insights. uvic.ca

Infrared (IR) and UV-Vis Spectroscopy: In-line probes can track changes in specific functional groups or colored species, providing a continuous overview of reaction progress. nih.gov

The combination of multiple PAT tools can offer a comprehensive understanding of a chemical process from start to finish. nih.gov

Table 4: Comparison of PAT Tools for Reaction Monitoring

| Analytical Technique | Information Provided | Advantages for Furan Chemistry |

|---|---|---|

| NMR Spectroscopy | Quantitative concentration, structural elucidation of isomers and intermediates. | Distinguishes between different functionalized furan species. nih.gov |

| Mass Spectrometry | Detection of reaction intermediates, byproducts, and product mass. | Highly sensitive; capable of identifying transient species in catalytic cycles. uvic.ca |

| FTIR Spectroscopy | Concentration changes of specific functional groups (e.g., C=O, C-Cl). | Fast sampling time and good for monitoring the conversion of aldehyde and acid groups. nih.gov |

| UV-Vis Spectroscopy | Changes in concentration of chromophoric species. | Useful if reactants, intermediates, or products are colored. nih.gov |

Machine Learning and Artificial Intelligence for Reaction Prediction and Compound Design

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize chemical research. rjptonline.org For this compound, these technologies can accelerate progress in several areas. chemcopilot.com By training models on vast databases of known chemical reactions, AI can predict the likely outcome of a novel reaction, suggest optimal conditions, and even propose entire synthetic pathways. beilstein-journals.orgnih.gov

Future applications include:

Reaction Yield Prediction: ML models can forecast the yield of a reaction under specific conditions, helping chemists to prioritize experiments with the highest chance of success. rjptonline.org

Condition Optimization: Algorithms can intelligently explore the multi-dimensional space of reaction parameters (temperature, concentration, catalyst loading) to find the optimal conditions more efficiently than human-led trial and error. nih.gov

Novel Compound Design: AI can be used to design new molecules based on this compound as a scaffold, predicting their properties and suggesting synthetic routes to the most promising candidates.

The integration of ML with HTE creates a closed-loop system where the AI proposes experiments, a robot performs them, and the results are fed back to the model for continuous learning and improvement. beilstein-journals.org

Table 5: Applications of AI/ML in this compound Research

| AI/ML Application | Objective | Required Data |

|---|---|---|

| Forward Reaction Prediction | Predict the product(s) of a reaction given the reactants and conditions. | Large datasets of documented chemical reactions (e.g., Reaxys). beilstein-journals.org |

| Retrosynthesis Planning | Propose a step-by-step synthetic route to a target molecule. | Atom-mapped reaction data from patents and literature. nih.gov |

| Reaction Condition Recommendation | Suggest suitable catalysts, solvents, and reagents for a given transformation. | Reaction databases that include detailed experimental conditions. beilstein-journals.org |

| Property Prediction (QSAR) | Predict the physical, chemical, or biological properties of new derivatives. | Datasets of molecules with known structures and measured properties. |

Q & A

Basic Questions

Q. What are the key physicochemical properties of 5-Chloro-4-formylfuran-2-carboxylic acid, and how are they experimentally determined?

- Answer : The compound's molecular formula is C₆H₃ClO₄ with a molecular weight of 174.54 g/mol and a purity of 95% . Key characterization techniques include:

- NMR Spectroscopy : ¹H/¹³C NMR identifies the formyl (CHO) and chloro (Cl) substituents, with chemical shifts typical for furan derivatives (e.g., ¹H NMR: δ ~9.5 ppm for formyl protons) .

- IR Spectroscopy : Confirms carboxylic acid (O-H stretch ~2500-3300 cm⁻¹) and carbonyl groups (C=O stretch ~1700 cm⁻¹) .

- Mass Spectrometry : Validates molecular weight via ESI-MS or MALDI-TOF .

Q. What safety precautions are recommended for handling this compound in laboratory settings?

- Answer : Based on GHS classification for structurally similar compounds:

- Hazard Codes : Acute toxicity (H302, H312, H332) via oral, dermal, or inhalation exposure .

- Preventive Measures : Use fume hoods, nitrile gloves, and lab coats. Avoid dust formation and store in airtight containers .

- First Aid : For skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention .

Advanced Research Questions

Q. How can synthetic routes for this compound be optimized to improve yield and selectivity?

- Answer : Synthesis likely involves halogenation and formylation of a furan precursor. Optimization strategies include:

- Reagent Selection : Alkaline conditions (e.g., NaOH/K₂CO₃) promote nucleophilic substitution for chloro-group introduction .

- Temperature Control : Low temperatures (~0–5°C) minimize side reactions during formylation .

- Purification : Column chromatography or recrystallization enhances purity (>95%) .

Q. What experimental approaches resolve contradictions in reported reactivity of the formyl group in this compound?

- Answer : Discrepancies may arise from solvent polarity or catalyst choice. Methodological solutions include:

- Controlled Kinetic Studies : Monitor reaction progress via HPLC or GC-MS under varying conditions (e.g., DMF vs. THF) .

- Computational Modeling : DFT calculations predict electron density distribution to explain regioselectivity in nucleophilic attacks .

Q. How does the chloro substituent influence the electrophilic reactivity of this compound compared to non-halogenated analogs?

- Answer : The chloro group:

- Electron-Withdrawing Effect : Increases electrophilicity at the formyl position, enhancing reactivity toward nucleophiles (e.g., amines) .

- Steric Hindrance : Directs nucleophilic attacks to the 4-formyl position rather than the 2-carboxylic acid group .

- Comparative Data : Non-halogenated analogs (e.g., 5-Formylfuran-2-carboxylic acid) show lower electrophilicity .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.